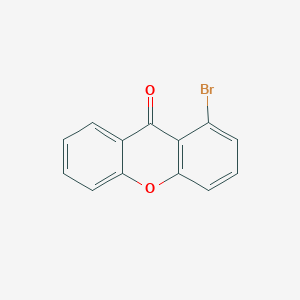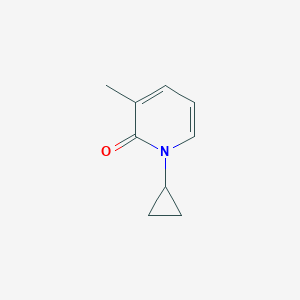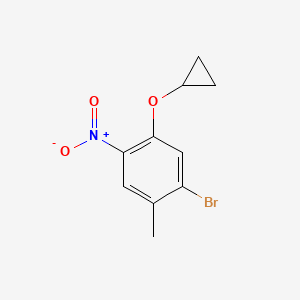
1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3 It is a derivative of benzene, characterized by the presence of a bromine atom, a cyclopropoxy group, a methyl group, and a nitro group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like iron or aluminum chloride to facilitate the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or alkoxide ions, to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Coupling: Palladium catalyst, boronic acids.
Major Products
Reduction: 1-Amino-5-cyclopropoxy-2-methyl-4-nitrobenzene.
Substitution: 1-Hydroxy-5-cyclopropoxy-2-methyl-4-nitrobenzene.
Coupling: Various biaryl compounds.
Applications De Recherche Scientifique
1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects. The bromine atom and cyclopropoxy group also contribute to the compound’s reactivity and specificity in binding to target sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene: Similar structure but with an isopropoxy group instead of a cyclopropoxy group.
1-Bromo-2-methyl-4-nitrobenzene: Lacks the cyclopropoxy group, making it less sterically hindered.
1-Bromo-5-cyclopropylmethoxy-2-methyl-4-nitrobenzene: Similar but with a cyclopropylmethoxy group
Uniqueness
1-Bromo-5-cyclopropoxy-2-methyl-4-nitrobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C10H10BrNO3 |
|---|---|
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
1-bromo-5-cyclopropyloxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C10H10BrNO3/c1-6-4-9(12(13)14)10(5-8(6)11)15-7-2-3-7/h4-5,7H,2-3H2,1H3 |
Clé InChI |
SCZBFTNZJOWQBH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1Br)OC2CC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B13983572.png)

![tert-butyl (3S)-3-[[(tert-butyldiphenylsilyl)oxy]methyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13983575.png)
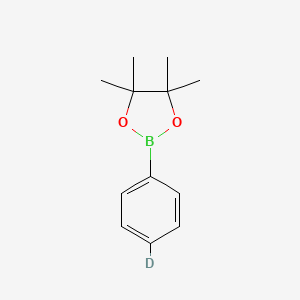
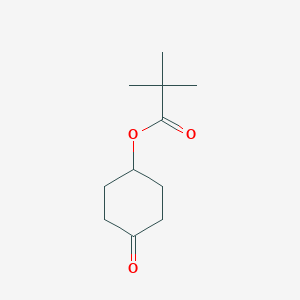
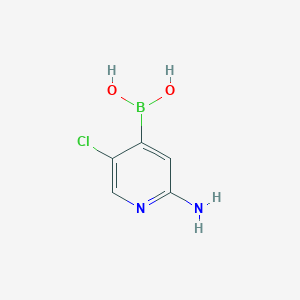
![1-[6-(Methoxymethyl)pyridin-3-yl]ethanone](/img/structure/B13983598.png)
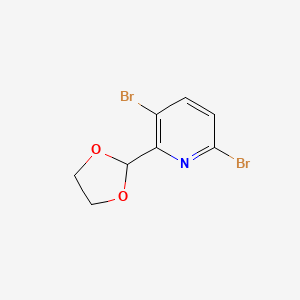
![tert-Butyl 2,4-dichloro-8-oxo-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13983609.png)
